Cas no 1187385-98-3 (1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole)

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is a brominated pyrazole derivative featuring an acetylphenyl substituent, offering versatility in synthetic organic chemistry applications. Its distinct structure, combining a bromo group and methyl substitutions on the pyrazole core, enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the synthesis of complex heterocyclic systems. The acetylphenyl moiety further provides a functional handle for derivatization or conjugation. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise molecular modifications are critical. Its well-defined reactivity and stability make it a reliable intermediate for constructing tailored scaffolds in medicinal chemistry and material science.
1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole structure
1187385-98-3 structure
Product Name:1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole
CAS No:1187385-98-3
MF:C13H13BrN2O
MW:293.159122228622
MDL:MFCD12546473
CID:856859
Update Time:2026-04-29

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethanone
    • 1-(4-ACETYLPHENYL)-4-BROMO-3,5-DIMETHYLPYRAZOLE
    • 1-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]ethanone
    • 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole
    • MDL: MFCD12546473
    • Inchi: InChI=1S/C13H13BrN2O/c1-8-13(14)9(2)16(15-8)12-6-4-11(5-7-12)10(3)17/h4-7H,1-3H3
    • InChI Key: CZBBKHPUGGSUJX-UHFFFAOYSA-N
    • SMILES: CC1=NN(C(=C1Br)C)C2=CC=C(C=C2)C(=O)C

Computed Properties

  • Exact Mass: 292.02100
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 34.89000
  • LogP: 3.45420

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A049005611-100g
1-(4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethanone
1187385-98-3 95%
100g
$400.00 2023-09-04
Fluorochem
218636-1g
1-(4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethanone
1187385-98-3 95%
1g
£25.00 2022-03-01
Fluorochem
218636-5g
1-(4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethanone
1187385-98-3 95%
5g
£76.00 2022-03-01
Fluorochem
218636-25g
1-(4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethanone
1187385-98-3 95%
25g
£188.00 2022-03-01
Fluorochem
218636-100g
1-(4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethanone
1187385-98-3 95%
100g
£400.00 2022-03-01
Chemenu
CM187754-100g
1-(4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one
1187385-98-3 95%
100g
$284 2021-08-05
TRC
A188863-100mg
1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole
1187385-98-3
100mg
$ 64.00 2023-04-19
TRC
A188863-250mg
1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole
1187385-98-3
250mg
$ 75.00 2023-04-19
TRC
A188863-500mg
1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole
1187385-98-3
500mg
$ 87.00 2023-04-19
TRC
A188863-1g
1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole
1187385-98-3
1g
$ 98.00 2023-04-19

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1187385-98-3)1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole
Order Number:A1109638
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:54
Price ($):572.0
Email:sales@amadischem.com

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole Related Literature

Additional information on 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole

Comprehensive Overview of 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole (CAS No. 1187385-98-3)

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole (CAS No. 1187385-98-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique pyrazole core and acetylphenyl substituent, is widely utilized as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its molecular structure, featuring a bromo group and methyl substitutions, offers versatile reactivity, making it a valuable building block for researchers.

The growing interest in 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is driven by its potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies highlight its role in modulating biological pathways, aligning with the current trend of targeting small molecule therapeutics. Additionally, its structural versatility makes it a candidate for designing novel fluorescent probes and organic electronic materials, addressing the demand for sustainable technologies.

From a synthetic perspective, the bromine atom in 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis. This reactivity is particularly relevant to researchers exploring C-H functionalization and late-stage diversification strategies, topics frequently searched in academic and industrial databases. The compound’s crystalline properties also make it suitable for X-ray diffraction studies, contributing to the broader discussion on molecular packing and solid-state chemistry.

In the context of green chemistry, 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole has been investigated for its potential in catalytic transformations, minimizing waste generation. This aligns with the increasing focus on sustainable synthesis and atom economy, which are hot topics in both academic and industrial research. Furthermore, its stability under ambient conditions makes it a practical choice for high-throughput screening and combinatorial chemistry, addressing the need for efficient drug discovery platforms.

The compound’s nomenclature, 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole, reflects its IUPAC naming conventions, ensuring clarity in scientific communication. Researchers often search for CAS No. 1187385-98-3 to access precise technical data, underscoring the importance of standardized identifiers in chemical databases. Its spectroscopic properties, including NMR and IR profiles, are well-documented, supporting its characterization in complex synthetic routes.

As the demand for tailored organic compounds grows, 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole stands out as a multifunctional scaffold. Its applications span from bioconjugation to material science, resonating with trends in personalized medicine and smart materials. By integrating this compound into innovative research, scientists can address pressing challenges in healthcare and technology, reinforcing its relevance in contemporary chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1187385-98-3)1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole
A1109638
Purity:99%
Quantity:100g
Price ($):572.0
Email